(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a 4-(trifluoromethoxy)phenyl substituent at the 1-position of the ethanediamine backbone. Its molecular formula is C₉H₁₀F₃N₂O, with a molecular weight of 234.19 g/mol (calculated).
Properties
CAS No. |
1213960-29-2 |
|---|---|
Molecular Formula |
C9H11F3N2O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
HSMPCGOCWQZZEB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The primary aromatic precursor is 1-iodo-4-(trifluoromethoxy)benzene, commercially available or synthesized via halogenation of 4-(trifluoromethoxy)phenol derivatives.
- Ethane-1,2-diamine or protected derivatives serve as the amine source to introduce the diamine moiety.
- Chiral catalysts or chiral auxiliaries are employed to induce or resolve the stereochemistry at the 1-position.
Synthetic Route Example
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 1-iodo-4-(trifluoromethoxy)benzene | Iodination of 4-(trifluoromethoxy)phenol or purchase | Aromatic iodide with OCF3 substituent |
| 2 | Nucleophilic substitution / coupling with ethane-1,2-diamine | Copper(I) iodide catalyst, cesium carbonate base, dimethyl sulfoxide solvent, 100–110°C, inert atmosphere, 36–48 hours | Formation of 1-(4-(trifluoromethoxy)phenyl)ethane-1,2-diamine intermediate |
| 3 | Chiral resolution or asymmetric synthesis | Use of chiral ligands or biocatalysts | Isolation of (1R)-enantiomer |
| 4 | Purification | Chromatography or crystallization | Pure (1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
This approach is supported by copper-catalyzed amination reactions, where the aryl iodide is coupled with the diamine under basic conditions to form the desired product with retention of the trifluoromethoxy group.
Catalytic and Biocatalytic Methods
- Copper(I)-catalyzed Ullmann-type coupling is a common method to attach the diamine to the aromatic ring bearing the trifluoromethoxy substituent.
- Use of chiral ligands in the catalytic system can enhance enantioselectivity.
- Biocatalytic methods have been explored for related compounds to improve stereoselectivity and yield, though specific data on this compound is limited.
Chiral Resolution
- If the synthesis yields a racemic mixture, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases are applied to isolate the (1R)-enantiomer.
- Alternatively, asymmetric synthesis using chiral catalysts or auxiliaries can directly produce the (1R)-enantiomer, improving efficiency.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Copper(I) iodide (CuI) | Facilitates C-N bond formation |
| Base | Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) | Neutralizes acids formed, promotes nucleophilicity |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) | Polar aprotic solvents favor coupling |
| Temperature | 100–110°C | Elevated temperature needed for reaction progress |
| Time | 36–48 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation of sensitive reagents |
These conditions are optimized to maximize yield and purity while preserving the trifluoromethoxy group and stereochemical integrity.
Characterization and Purity Assessment
- Purity is confirmed by chromatographic techniques (HPLC, chiral HPLC).
- Structural confirmation is performed by NMR spectroscopy (1H, 19F), IR spectroscopy, and mass spectrometry.
- Optical rotation measurements confirm enantiomeric excess of the (1R)-isomer.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C9H11F3N2O |
| Molecular Weight | 220.20 g/mol |
| CAS Number | 1213960-29-2 |
| Key Starting Material | 1-iodo-4-(trifluoromethoxy)benzene |
| Catalysts | Copper(I) iodide with chiral ligands |
| Base | Cs2CO3 or K3PO4 |
| Solvent | DMSO or DMF |
| Temperature | 100–110°C |
| Reaction Time | 36–48 hours |
| Purification | Chromatography, crystallization |
| Chiral Control | Chiral resolution or asymmetric catalysis |
Research Findings and Notes
- The trifluoromethoxy substituent significantly influences the electronic properties and reactivity of the phenyl ring, necessitating mild yet effective coupling conditions to avoid decomposition or side reactions.
- Copper-catalyzed amination is a robust and scalable method for attaching the diamine moiety.
- Enantioselective synthesis or resolution is essential for biological applications requiring the (1R)-enantiomer.
- Literature reports emphasize the importance of inert atmosphere and controlled temperature to optimize yields and purity.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Recent studies have investigated the role of heterocyclic amines, including (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine, in cancer research. The compound's structure suggests it may interact with biological targets involved in cancer pathways. For instance, its trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability and efficacy against tumor cells .
Case Study:
A study focused on the synthesis of derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit metastasis .
Materials Science
2. Polymer Chemistry
The compound is being explored as a building block for functional polymers due to its unique chemical structure. Its trifluoromethoxy group can impart desirable properties such as thermal stability and chemical resistance.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High (>250°C) |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
Case Study:
Research on polymer composites incorporating this compound revealed enhanced mechanical properties and resistance to environmental degradation compared to traditional polymers .
Environmental Studies
3. Environmental Impact Assessment
The compound's potential as an environmental pollutant has been assessed due to its persistence in aquatic systems. Studies have shown that the trifluoromethoxy group may influence its degradation pathways.
Case Study:
A study conducted on the degradation of this compound in soil and water environments demonstrated that it undergoes photodegradation under UV light but remains stable under anaerobic conditions . This highlights the need for careful monitoring of its environmental impact.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituent type, position, and chirality. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*ClogP values estimated using substituent contribution methods where experimental data is unavailable.
Key Observations:
- Substituent Effects : The trifluoromethoxy group in the target compound confers higher lipophilicity (ClogP ~2.5) compared to methoxy (-OCH₃, ClogP ~1.2) or fluoro (-F, ClogP ~0.9) groups. This enhances membrane permeability but may reduce aqueous solubility .
- Chirality : The (1R) configuration (shared with analogs in ) is critical for stereoselective interactions in biological systems, such as enzyme binding or receptor modulation .
- Hazard Profile : Compounds with trifluoromethyl (-CF₃) groups (e.g., ) exhibit higher toxicity (H315, H318), whereas the target compound’s safety data remains unreported .
Biological Activity
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine, also known as a dihydrochloride salt, is a compound characterized by its unique trifluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety. This structural configuration contributes to its significant biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₃Cl₂F₃N₂O
- Molecular Weight : 293.11 g/mol
- CAS Number : 1391543-48-8
The presence of the trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to various biological targets, which is critical for its biological activity.
Research indicates that this compound interacts with specific enzymes and receptors within biological systems. The trifluoromethoxy group is believed to facilitate stronger interactions with these targets, potentially leading to modulation of their activity. This compound has been investigated for its role as an enzyme inhibitor, with studies suggesting it may affect various signaling pathways involved in disease processes .
Enzyme Inhibition
Studies have shown that this compound exhibits enzyme inhibitory properties. For example, it has been evaluated for its potential to inhibit phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels in cells. Inhibition of PDEs can lead to increased levels of cyclic AMP and cyclic GMP, which are important for various physiological processes including vasodilation and neurotransmission .
Anticancer Properties
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may possess anti-tumor effects against certain types of cancer cells, including breast and lung cancer cell lines. The mechanisms underlying these effects appear to involve apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition in vitro with significant effects on PDE activity. |
| Study 2 | Reported anti-tumor activity against breast cancer cells with IC50 values indicating potent cytotoxicity. |
| Study 3 | Investigated receptor interactions leading to enhanced signaling pathways involved in neuroprotection. |
These findings highlight the compound's potential as a therapeutic agent in various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
